REACTION_SMILES
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[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([S:15](=[O:16])(=[O:17])[O-:18])[cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1.[CH3:20][C:21](=[O:22])[CH3:23].[CH3:29][N:30]([CH3:31])[C:32](=[O:33])[CH3:34].[Na+:19].[OH2:35].[P:24]([Cl:25])([Cl:26])([Cl:27])=[O:28]>>[CH3:1][O:2][CH2:3][CH2:4][O:5][c:6]1[c:7]([S:15](=[O:16])(=[O:18])[Cl:26])[cH:8][c:9]([N+:12](=[O:13])[O-:14])[cH:10][cH:11]1
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Name
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COCCOc1ccc([N+](=O)[O-])cc1S(=O)(=O)[O-]
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOc1ccc([N+](=O)[O-])cc1S(=O)(=O)[O-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)=O
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)N(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
|
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Type
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product
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Smiles
|
COCCOc1ccc([N+](=O)[O-])cc1S(=O)(=O)Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |